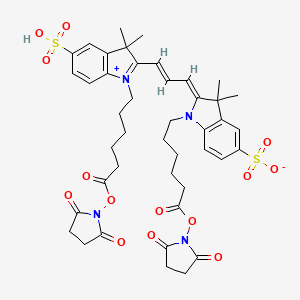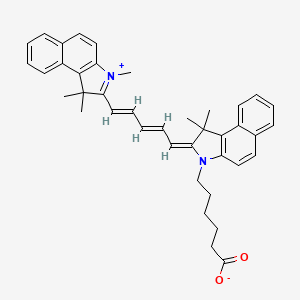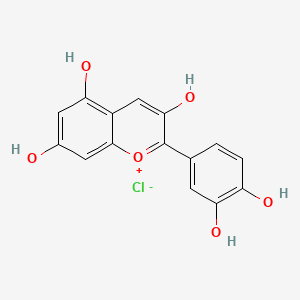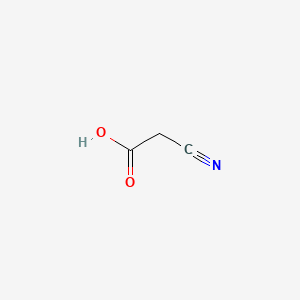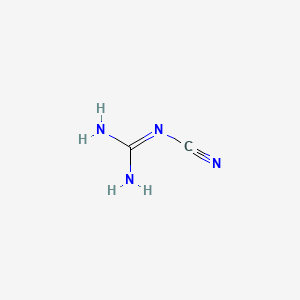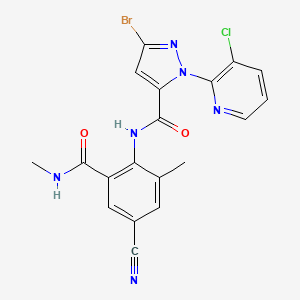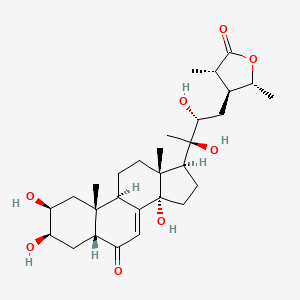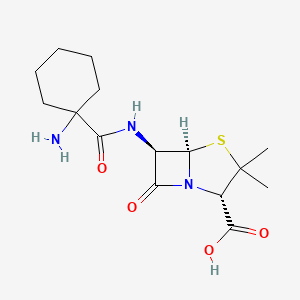
コリナンチン
概要
説明
科学的研究の応用
Corynanthine has several scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on adrenergic receptors and serotonin receptors.
Medicine: Investigated for its potential antihypertensive and antidepressant properties.
Industry: Used in the production of pharmaceutical formulations containing Rauvolfia extracts.
作用機序
コリナンチンは、α1-アドレナリン受容体とα2-アドレナリン受容体のアンタゴニストとして作用します . α2-アドレナリン受容体よりもα1-アドレナリン受容体に対して約10倍の選択性を示します . この選択性は、α2-アドレナリン受容体に対する親和性が高いヨヒンビンとラウオルシンとは対照的です . コリナンチンは、セロトニン受容体でも活性があり、薬理作用に寄与しています .
類似の化合物との比較
類似の化合物
ヨヒンビン: α2-アドレナリン受容体に対する親和性が高い別のジアステレオ異性体.
ラウオルシン: ヨヒンビンに似ていますが、薬理作用が異なります.
アジュマリン: 異なる治療応用を持つ関連するアルカロイド.
独自性
コリナンチンのα2-アドレナリン受容体よりもα1-アドレナリン受容体に対する独自の選択性は、ヨヒンビンやラウオルシンとは異なります . この選択性は、アドレナリン受容体相互作用を研究し、降圧剤を開発するための貴重な化合物となります .
生化学分析
Biochemical Properties
Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .
Cellular Effects
Corynanthine has been shown to have a significant impact on cellular processes. It acts as a natural relaxant primarily because it binds to alpha-adrenergic receptors . These receptors are responsible for controlling the sympathetic nervous system and can impact levels of excitatory hormones, including epinephrine . As a result, Corynanthine can induce a sense of relaxation in the user .
Molecular Mechanism
Corynanthine exerts its effects at the molecular level through its interaction with alpha-adrenergic receptors. As an antagonist, it binds to these receptors and prevents the uptake of epinephrine, thereby influencing the sympathetic nervous system .
Temporal Effects in Laboratory Settings
In single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine, Corynanthine reduced intraocular pressure (lOP) . When 2% Corynanthine was applied topically two or three times daily for one, two, or three weeks to patients with symmetrical ocular hypertension, it did not reduce lOP .
Dosage Effects in Animal Models
The effects of Corynanthine vary with different dosages in animal models. For instance, a study showed that Corynanthine reduced intraocular pressure in single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine .
Metabolic Pathways
Corynanthine is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of alkaloids, which are derived from several biosynthetic pathways .
準備方法
合成経路と反応条件
コリナンチンは、様々なクロマトグラフィー技術を用いてラウオルフィア・セルペンティナの根から単離することができます . 抽出プロセスは、一般的にメタノールやエタノールなどの溶媒を使用し、その後、高速液体クロマトグラフィー(HPLC)を用いて精製されます . 合成経路は、酸化や転位などの化学反応のシリーズを通じてヨヒンビンをコリナンチンに変換することを含みます .
工業生産方法
コリナンチンの工業生産は、主にラウオルフィア属などの植物源からの大規模な抽出を含みます . このプロセスには、根の収穫、乾燥、微粉末化が含まれます。 その後、粉末は溶媒抽出にかけ、HPLCまたはその他のクロマトグラフィー法を用いて精製されます .
化学反応の分析
反応の種類
コリナンチンは、以下を含む様々な化学反応を起こします。
酸化: 酸化転位による他のアルカロイドへの変換.
還元: 薬理作用を修飾するための官能基の還元.
置換: 活性増強のための様々な置換基の導入.
一般的な試薬と条件
コリナンチンを含む反応に使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウムや過酸化水素など.
生成される主要な生成物
コリナンチンの反応から生成される主要な生成物には、薬理作用が修飾された様々な誘導体が含まれます .
科学研究の応用
コリナンチンは、以下を含むいくつかの科学研究の応用があります。
類似化合物との比較
Similar Compounds
Yohimbine: Another diastereoisomer with higher affinity for α2-adrenergic receptors.
Rauwolscine: Similar to yohimbine but with different pharmacological properties.
Ajmalicine: Related alkaloid with different therapeutic applications.
Uniqueness
Corynanthine’s unique selectivity for α1-adrenergic receptors over α2-adrenergic receptors distinguishes it from yohimbine and rauwolscine . This selectivity makes it a valuable compound for studying adrenergic receptor interactions and developing antihypertensive agents .
特性
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
483-10-3 | |
| Record name | Corynanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Corynanthine is a selective antagonist of α1-adrenoceptors. [, , , ] It binds to these receptors, primarily located on vascular smooth muscle cells, and prevents the binding of agonists like norepinephrine. [, , , , ] This blockade inhibits the typical vasoconstriction induced by α1-adrenoceptor activation. [, , , ]
A: While all three compounds are yohimbine stereoisomers, they exhibit varying selectivity for α-adrenoceptor subtypes. [, , ] Corynanthine demonstrates preferential antagonism towards α1-adrenoceptors. [, , , ] In contrast, Yohimbine and Rauwolscine exhibit higher affinity for α2-adrenoceptors, particularly those involved in the presynaptic regulation of norepinephrine release. [, , , ] This difference in selectivity leads to distinct pharmacological profiles.
ANone: By blocking α1-adrenoceptors, Corynanthine can:
- Reduce blood pressure: It inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure. [, , , ]
- Modulate neurotransmitter release: It can influence the release of other neurotransmitters, including norepinephrine, in a complex manner depending on the specific tissue and experimental conditions. [, , , , , ]
- Affect ocular dynamics: Studies suggest it might influence intraocular pressure potentially through mechanisms involving uveoscleral outflow, although further research is needed to confirm this effect. []
ANone: Corynanthine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
A: Spectroscopic data, such as UV, IR, and NMR spectra, are crucial for structural elucidation and identification. While the provided research papers don't include specific spectroscopic details, these can be found in dedicated databases like the NIST Chemistry WebBook or scientific literature focusing on natural product characterization. [, , ]
A: The research papers primarily focus on Corynanthine's pharmacological properties and do not provide comprehensive data on its material compatibility or stability under different storage conditions (temperature, humidity, light). [] Such information is crucial for pharmaceutical formulation and can be found in drug stability studies or relevant databases. [, ]
A: The research focuses on Corynanthine's role as a pharmacological tool for investigating α-adrenoceptor function. There is no indication of Corynanthine possessing inherent catalytic properties or being used in catalytic applications. [, ]
ANone: While the research papers don't provide details on computational studies directly involving Corynanthine, such methods are valuable for:
- Understanding drug-receptor interactions: Molecular docking simulations can provide insights into how Corynanthine binds to α1-adrenoceptors. []
- QSAR modeling: Relating Corynanthine's structure to its activity can help predict the activity of similar compounds. [, ]
- Drug design: Computational tools can be employed to design novel α1-adrenoceptor antagonists based on Corynanthine's structure. []
A: The research highlights that even subtle structural differences, like those between Corynanthine, Yohimbine, and Rauwolscine, can significantly impact their selectivity for α1- vs. α2-adrenoceptors. [, , ] Further research involving systematic modifications to Corynanthine's structure is needed to establish a detailed SAR profile and understand the specific structural features responsible for its pharmacological effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


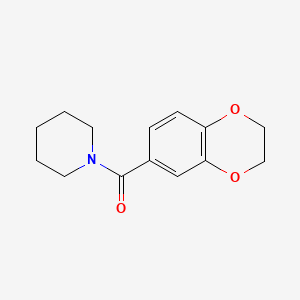
![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
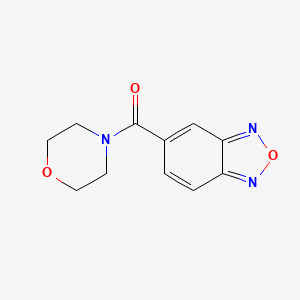

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
